

# Formulation of VV261 for In Vivo Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

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## Introduction

**VV261** is a novel double prodrug of 4'-Fluorouridine (4'-FU), a potent antiviral nucleoside analog. Developed to enhance the chemical stability and pharmacokinetic profile of the parent compound, **VV261** has shown significant efficacy in preclinical models against various RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[1][2] It has since progressed to Phase I clinical trials in China for the treatment of SFTS.[1][2] This document provides detailed application notes and protocols for the formulation and administration of **VV261** in in vivo research settings, based on available preclinical data.

## Data Presentation

The following tables summarize the key pharmacokinetic parameters of **VV261**'s active metabolite (unless otherwise specified) in various species, as reported in IND-enabling studies.

Table 1: Pharmacokinetic Parameters of **VV261** in Mice

Parameter	Value	Units	Conditions
Dose	5	mg/kg	Single oral administration
Cmax	Data not available	ng/mL	
Tmax	Data not available	h	
AUC	Data not available	ng·h/mL	
Half-life (t <sub>1/2</sub> )	Data not available	h	
Bioavailability	Data not available	%	

Table 2: Pharmacokinetic Parameters of **VV261** in Rats

Parameter	Value	Units	Conditions
Dose	Data not available	mg/kg	Single oral administration
Cmax	Data not available	ng/mL	
Tmax	Data not available	h	
AUC	Data not available	ng·h/mL	
Half-life (t <sub>1/2</sub> )	Data not available	h	
Bioavailability	Data not available	%	

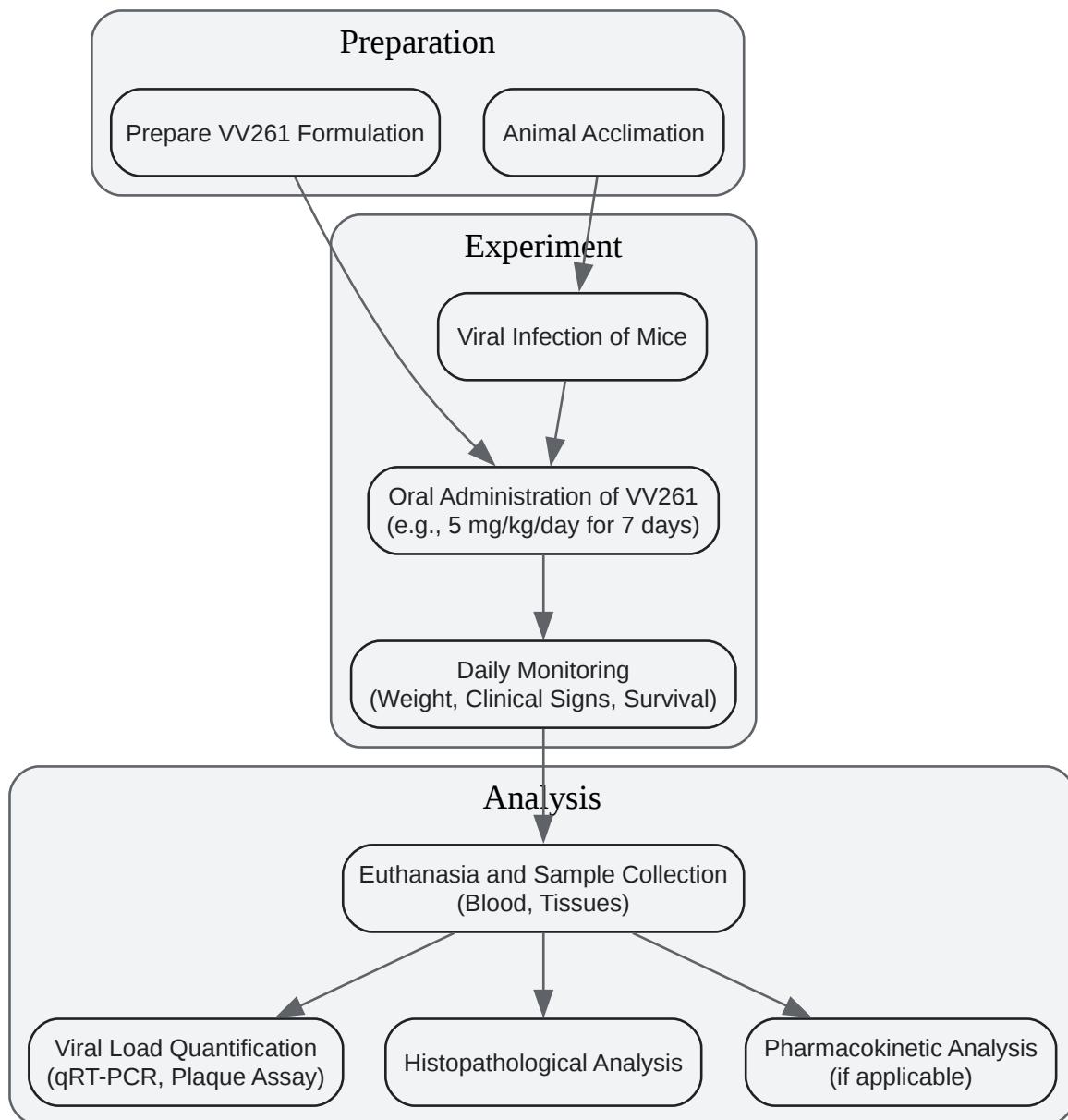
Table 3: Pharmacokinetic Parameters of **VV261** in Dogs

Parameter	Value	Units	Conditions
Dose	Data not available	mg/kg	Single oral administration
Cmax	Data not available	ng/mL	
Tmax	Data not available	h	
AUC	Data not available	ng·h/mL	
Half-life (t <sub>1/2</sub> )	Data not available	h	
Bioavailability	Data not available	%	

Note: Specific quantitative pharmacokinetic data for **VV261** from IND-enabling studies were not publicly available at the time of this document's creation. The tables are structured to be populated as this information becomes accessible.

## Signaling Pathway

**VV261** is a prodrug that is metabolized to the active antiviral agent, 4'-fluorouridine triphosphate. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.



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## References

- 1. An orally available 4'-fluorouridine prodrug inhibits SFTSV and LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
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